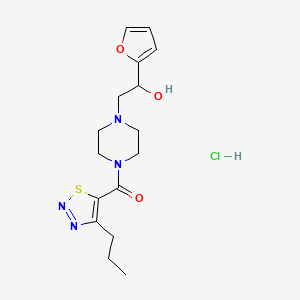
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H23ClN4O3S and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Organic inhibitors, including compounds structurally related to the one , have been studied for their effectiveness in preventing mild steel corrosion in acidic mediums. The inhibitive effect is significant, showing up to 80% efficiency in certain cases. These inhibitors operate by adsorbing onto the metal surface, forming a protective layer that reduces corrosion. The effectiveness of these compounds is confirmed through various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Singaravelu, Bhadusha, & Dharmalingam, 2022) Singaravelu et al. (2022).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds with similar structures, finding variable and modest activity against bacteria and fungi. These findings suggest the potential of these compounds in developing new antimicrobial agents, especially considering the need for new treatments due to antibiotic resistance (Patel, Agravat, & Shaikh, 2011) Patel et al. (2011).
Pharmaceutical Applications
Research has also explored the synthesis and pharmacological evaluation of novel derivatives for potential antidepressant and antianxiety activities. Some compounds have shown promising results in reducing immobility times in animal models, indicating their potential as therapeutic agents for mental health disorders (Kumar et al., 2017) Kumar et al. (2017).
The synthesis and evaluation of related compounds for various biological activities, including as potential antipsychotic agents and in the treatment of pain, further highlight the diverse pharmaceutical applications of these molecules. This research demonstrates the compounds' affinities for different receptor sites, suggesting their utility in designing new drugs with specific pharmacological profiles (Swanson et al., 2009) Swanson et al. (2009).
properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.ClH/c1-2-4-12-15(24-18-17-12)16(22)20-8-6-19(7-9-20)11-13(21)14-5-3-10-23-14;/h3,5,10,13,21H,2,4,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJAZCHMHZKDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
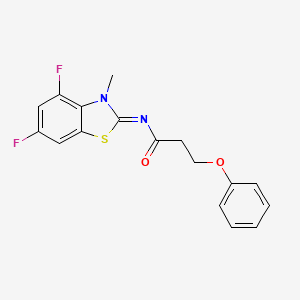
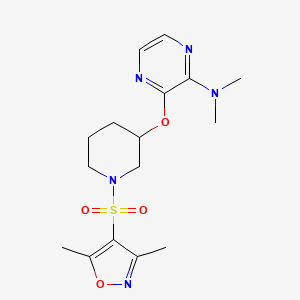
![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)
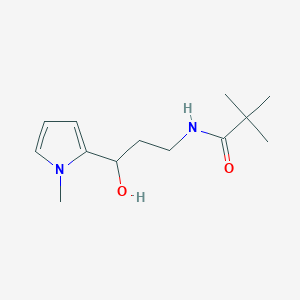

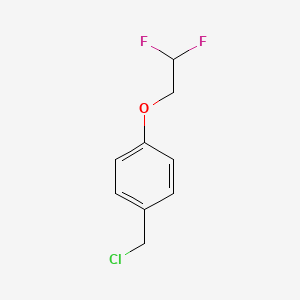
![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)